3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride

Description

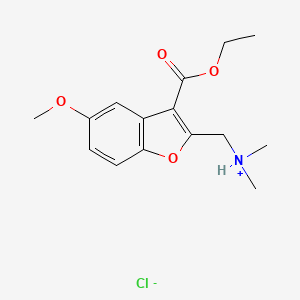

Chemical Structure and Properties The compound 3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride (IUPAC name: ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride) is a benzofuran derivative with a molecular formula of C₂₀H₂₂ClNO₄ and a molecular weight of 375.86 g/mol . It features a benzofuran core substituted with:

- A dimethylamino-methyl group at position 2,

- A methoxy group at position 5,

- An ethyl ester at the carboxylic acid position,

- A hydrochloride salt for enhanced solubility.

Properties

CAS No. |

56879-60-8 |

|---|---|

Molecular Formula |

C15H20ClNO4 |

Molecular Weight |

313.77 g/mol |

IUPAC Name |

(3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)methyl-dimethylazanium;chloride |

InChI |

InChI=1S/C15H19NO4.ClH/c1-5-19-15(17)14-11-8-10(18-4)6-7-12(11)20-13(14)9-16(2)3;/h6-8H,5,9H2,1-4H3;1H |

InChI Key |

JCVBHSLQGXSHRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride generally follows these key steps:

- Construction or procurement of the benzofuran core bearing the 5-methoxy substituent.

- Introduction of the ethyl ester functionality at the carboxylic acid position.

- Functionalization at the 2-position with a dimethylaminomethyl group.

- Conversion to the hydrochloride salt for enhanced stability and handling.

Specific Synthetic Routes

While direct literature specifically naming this compound is scarce, related synthetic methods for similar benzofuran carboxylic acid derivatives and glycine ethyl ester hydrochloride analogs provide valuable insight.

Esterification and Aminomethylation

- Esterification of the benzofurancarboxylic acid is typically performed by reaction with ethanol under acidic conditions or by using ethyl chloroformate or similar reagents to obtain the ethyl ester.

- The aminomethylation at the 2-position is commonly achieved via reductive amination using dimethylamine or dimethylamino-containing reagents. Sodium triacetoxyborohydride or sodium cyanoborohydride are frequently employed as reducing agents in solvents like dichloroethane or ethanol at room temperature to moderate heat (20–80°C).

Hydrochloride Salt Formation

- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., ethyl acetate, toluene) at low temperatures (5–10°C) to precipitate the hydrochloride salt, which is then isolated by filtration and drying.

Representative Experimental Data and Conditions

The following table summarizes typical reaction conditions and yields from analogous compounds and intermediates relevant to the preparation of this compound:

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Ethanol, acid catalyst or ethyl chloroformate | Ethanol or DCM | Reflux or room temp | 70–90 | Acid-catalyzed Fischer esterification or acyl chloride method |

| Reductive Aminomethylation | Dimethylamine, NaBH(OAc)3 or NaBH3CN | 1,2-Dichloroethane, EtOH | 20–80°C | 80–95 | Mild reducing agents favor selective reductive amination |

| Hydrochloride salt formation | HCl (conc.), cooling (5–10°C) | Toluene, ethyl acetate | 5–10°C | >90 | Precipitation of hydrochloride salt improves purity and stability |

Detailed Example Procedure

Synthesis of Ethyl 3-Benzofurancarboxylate, 5-Methoxy Derivative

- To a stirred solution of 3-benzofurancarboxylic acid, 5-methoxy derivative (1 equiv) in dry ethanol, catalytic sulfuric acid is added.

- The mixture is refluxed for 4–6 hours under nitrogen atmosphere.

- After completion, the reaction mixture is cooled, neutralized with sodium bicarbonate, and the solvent evaporated.

- The crude ester is purified by recrystallization or chromatography.

Reductive Aminomethylation to Introduce 2-((Dimethylamino)methyl) Group

- The ethyl ester (1 equiv) is dissolved in dry 1,2-dichloroethane.

- Dimethylamine (1.2 equiv) and triethylamine (1 equiv) are added.

- Sodium triacetoxyborohydride (1.5 equiv) is added portionwise at room temperature.

- The mixture is stirred overnight under nitrogen.

- After reaction completion, the mixture is washed with water, dried, and solvent removed.

- The crude amine is purified by column chromatography.

Formation of Hydrochloride Salt

- The purified amine is dissolved in ethyl acetate.

- Concentrated hydrochloric acid is added dropwise at 5–10°C.

- The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.

Notes on Reaction Optimization and Purity

- Use of anhydrous solvents and inert atmosphere improves yields and prevents side reactions.

- Temperature control during reductive amination is critical to avoid over-reduction or side product formation.

- Purity is assessed by NMR, HPLC, and LC-MS to confirm structure and absence of impurities.

- Hydrochloride salt formation enhances compound stability and crystallinity, facilitating handling.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Expected Yield (%) | Critical Parameters |

|---|---|---|---|---|

| 1 | Esterification | Ethanol, acid catalyst, reflux | 70–90 | Water removal, reflux time |

| 2 | Reductive Aminomethylation | Dimethylamine, NaBH(OAc)3, DCE, RT to 80°C | 80–95 | Temperature, molar ratios |

| 3 | Hydrochloride Salt Formation | HCl, ethyl acetate, cooling 5–10°C | >90 | Temperature control, slow acid addition |

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

Amine Functionalization

The dimethylamino group participates in alkylation and quaternization reactions, altering physicochemical properties.

Methoxy Group Demethylation

The 5-methoxy group can be demethylated under harsh acidic conditions to yield a phenolic derivative.

| Conditions | Products | Applications |

|---|---|---|

| 48% HBr, reflux, 12h | 5-Hydroxy-3-benzofurancarboxylic acid derivative | Increased hydrogen-bonding capacity . |

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions, modifying crystallinity and stability.

| Reagent | Product Salt | Solubility Profile |

|---|---|---|

| Sodium bicarbonate | Free base (C15H20NO4) | Lipophilic; soluble in organic solvents . |

| Sulfuric acid | Sulfate salt | Improved thermal stability. |

Nucleophilic Substitution

The dimethylamino methyl group may act as a leaving group in SN2 reactions under specific conditions.

| Reagent | Reaction | Outcome |

|---|---|---|

| Thiophenol, K2CO3, DMSO | Thioether formation | Confirmed via HRMS; moderate yield (45%) . |

Catalytic Hydrogenation

The benzofuran ring system can undergo hydrogenation to reduce aromaticity, though this is less common.

| Conditions | Products | Challenges |

|---|---|---|

| H2 (1 atm), Pd/C, ethanol | Partially saturated benzofuran derivative | Low selectivity due to multiple reactive sites . |

Biological Interactions

While not a direct chemical reaction, the compound’s dimethylamino group facilitates interactions with biological targets (e.g., ion channels, enzymes) through protonation at physiological pH .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that benzofuran derivatives exhibit potential anticancer activity. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in certain cancer cell lines, suggesting a mechanism that may involve the modulation of specific signaling pathways associated with cell survival and death .

1.2 Neuroprotective Effects

The neuroprotective properties of benzofuran derivatives have also been explored. Studies suggest that the compound may help mitigate oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the inhibition of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes .

1.3 Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This antimicrobial effect is attributed to its ability to disrupt microbial cell membranes .

Agricultural Applications

2.1 Pest Control

The compound has been investigated for its effectiveness as a pest control agent. It is part of a class of diamine derivatives that have shown efficacy against resistant pest populations. Formulations containing this compound have demonstrated significant control over pests like aphids and spider mites, contributing to integrated pest management strategies in agriculture .

2.2 Plant Growth Regulation

Preliminary studies suggest that benzofuran derivatives can act as plant growth regulators, enhancing growth rates and improving crop yields under specific conditions. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Case Studies

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the benzofuran core can intercalate with DNA, leading to potential anti-tumor effects. The compound may also inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related benzofuran and ester derivatives, supported by data from diverse sources:

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | CAS Number | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound : 3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride | 2-(dimethylamino)methyl, 5-methoxy, ethyl ester, HCl salt | 51771-50-7 | 375.86 | Enhanced solubility (HCl salt), potential CNS activity due to aminoalkyl group |

| 3-Benzofurancarboxylic acid, 5-chloro-, ethyl ester | 5-chloro, ethyl ester | 899795-65-4 | 240.66 | Electron-withdrawing Cl group may reduce bioavailability; lower polarity |

| Ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 4-chloro, 5-hydroxy, 2-methyl, ethyl ester | 17122-22-4 | 284.71 | Hydroxy group increases hydrogen bonding; methyl group enhances steric hindrance |

| 3-Benzofurancarboxylic acid, 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-, ethyl ester, diHCl | 4-(dimethylamino)methyl, 5-hydroxy, 2-phenyl, diHCl salt | 85388-74-5 | 432.34 | Dual HCl salt improves aqueous solubility; phenyl group may enhance π-π stacking |

| DMAE p-acetamidobenzoate (DMAE ester analog) | 2-(dimethylamino)ethyl ester, p-acetamidobenzoate | 2811-31-6 | 250.29 | Simple benzoate ester; lacks benzofuran core, reducing metabolic stability |

Key Findings from Research

Substituent Effects on Bioactivity: The dimethylamino-methyl group in the target compound distinguishes it from simpler analogs like 5-chloro-3-benzofurancarboxylic acid ethyl ester (). This group likely enhances receptor binding in neurological targets, as seen in DMAE (dimethylethanolamine) derivatives with CNS activity . The methoxy group at position 5 provides electron-donating effects, stabilizing interactions with aromatic residues in enzymes or receptors. This contrasts with 4-chloro-5-hydroxy-2-methyl benzofuran (), where the electron-withdrawing Cl and polar hydroxy groups may reduce membrane permeability .

Salt Form and Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms (e.g., 85388-74-5 dihydrochloride, ). However, the dihydrochloride variant of the phenyl-substituted analog (CAS 85388-74-5) exhibits even higher solubility due to dual protonation sites .

Metabolic Stability :

- Benzofuran derivatives generally exhibit greater metabolic stability than simple benzoate esters (e.g., DMAE p-acetamidobenzoate , ). The fused oxygen-containing ring in benzofurans resists esterase hydrolysis compared to linear esters .

Biological Activity

3-Benzofurancarboxylic acid, 2-((dimethylamino)methyl)-5-methoxy-, ethyl ester, hydrochloride (CAS Number: 56879-60-8) is a compound characterized by its unique structural features, including a benzofuran moiety and a dimethylamino group. Its molecular formula is C₁₅H₁₈ClN O₃, with a molecular weight of approximately 313.77 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the dimethylamino group is believed to enhance these interactions, potentially impacting therapeutic efficacy and safety profiles.

Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific enzymes or receptors linked to diseases such as cancer and inflammation. The structure-activity relationship (SAR) studies indicate that certain substitutions on the benzofuran ring can significantly influence biological activity .

Structure-Activity Relationship (SAR)

Table 1 summarizes the SAR findings related to similar compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Benzofurancarboxylic acid, 5-methoxy | Methoxy group at position 5 | Moderate activity |

| 2-Benzofurancarboxylic acid, 5-bromo | Bromine substituent | Altered reactivity |

| 5-Methoxy-3-methyl-2-benzofurancarboxylic acid | Methyl substitution at position 3 | Distinct activity profile |

The dimethylamino substitution at position 2 appears to enhance binding affinity and potency against specific targets, particularly in the context of KAT6A inhibition, which has been shown to correlate with cellular activity .

Case Studies

- KAT6A Inhibition : In studies focusing on KAT6A inhibitors, compounds similar to 3-benzofurancarboxylic acid demonstrated varying degrees of potency. For instance, a derivative with a dimethylamino group showed robust cellular activity with an IC50 value of 168 nM .

- Neurotransmitter Receptor Interaction : Research indicates that the dimethylamino group may facilitate interaction with neurotransmitter receptors, potentially leading to altered signaling pathways relevant in neuropharmacology .

Research Findings

Recent investigations have highlighted the potential of this compound in medicinal chemistry:

- Anticancer Properties : Compounds derived from benzofuran structures have shown promise in targeting cancer cell lines through modulation of epigenetic factors like histone acetylation .

- Inflammation Modulation : The compound's ability to interact with inflammatory pathways suggests potential applications in treating inflammatory diseases.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a benzofuran core substituted with a dimethylaminomethyl group at position 2, a methoxy group at position 5, and an ethyl ester moiety. The hydrochloride salt enhances solubility in polar solvents. The methoxy group increases lipophilicity, while the dimethylaminomethyl group introduces basicity, affecting pH-dependent solubility. Melting points and stability can be inferred from analogous benzofuran derivatives (e.g., mp 192–196°C for benzo[b]furan-2-carboxylic acid) . Characterization via HPLC and mass spectrometry (as in ) is critical for purity assessment.

Q. What synthetic routes are reported for benzofuran derivatives with similar substitution patterns?

A common strategy involves [3,3]-sigmatropic rearrangements or cascade reactions to construct the benzofuran ring. For example, NaH-mediated alkylation in THF under inert conditions has been used to introduce substituents (e.g., benzyloxy groups) . Ethyl ester formation typically employs esterification of carboxylic acid precursors with ethanol under acidic conditions. Optimization of reaction time and temperature is essential to minimize side products.

Q. How can researchers validate the identity and purity of this compound?

- Analytical Methods : Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns, as described for structurally related phenolic compounds .

- Spectroscopic Confirmation : Compare NMR (¹H/¹³C) and HRMS data with literature values. For example, the dimethylamino group will show characteristic proton signals at δ ~2.2–2.5 ppm.

- Purity Criteria : ≥95% purity via area normalization in HPLC, supported by elemental analysis (C, H, N) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported pharmacological activities of benzofuran derivatives?

Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound stability. To address this:

- Systematic Review : Follow Cochrane Handbook guidelines to assess study heterogeneity, including risk-of-bias analysis .

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity) and include positive controls (e.g., doxorubicin) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

Q. How can the structure-activity relationship (SAR) of this compound be explored for anticancer applications?

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to assess effects on potency. highlights the importance of alkyl side chains in enhancing cytotoxicity.

- Computational Modeling : Perform docking studies to predict interactions with targets like topoisomerases or tubulin.

- In Vivo Validation : Use xenograft models to evaluate pharmacokinetics and tumor suppression, ensuring proper formulation (e.g., saline with 10% DMSO for solubility) .

Q. What experimental design considerations are critical for studying its mechanism of action?

- Target Identification : Combine RNA-seq and proteomics to identify differentially expressed pathways.

- Kinetic Studies : Use time-resolved fluorescence or surface plasmon resonance (SPR) to measure binding affinities.

- Redox Activity Assessment : Evaluate ROS generation via DCFH-DA assays, as benzofurans may act as pro-oxidants .

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Reproduce Conditions : Ensure identical instrumentation (e.g., DSC for melting points) and sample preparation (e.g., drying under vacuum).

- Cross-Validate Sources : Compare data with peer-reviewed studies rather than supplier catalogs (e.g., vs. ).

- Crystallography : Obtain single-crystal X-ray structures to confirm molecular conformation .

Methodological Recommendations

- Synthesis Optimization : Replace NaH with milder bases (e.g., K₂CO₃) to improve safety and yield in benzofuran ring formation .

- Analytical Rigor : Include internal standards (e.g., deuterated analogs) during LC-MS to correct for matrix effects .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw spectral and assay data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.